molecular formula C18H14ClN3O2S B3035278 4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenesulfonamide CAS No. 306979-42-0

4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenesulfonamide

Cat. No.: B3035278
CAS No.: 306979-42-0
M. Wt: 371.8 g/mol
InChI Key: WAXMASWQJBTMFC-UHFFFAOYSA-N
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Description

4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazoline core, which is fused with a benzene ring, and a sulfonamide group, making it a unique and versatile molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenesulfonamide typically involves the reaction of 2-aminobenzamide with various reagents. One efficient method is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is advantageous due to its good functional group tolerance, being transition metal and external oxidant-free, and easy operation . Another approach involves the amidation and cyclization of 2-aminobenzoic acid derivatives, followed by treatment with acetic anhydride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act on kinases or other signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenesulfonamide is unique due to its specific combination of the quinazoline core and the sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S/c19-14-7-9-15(10-8-14)25(23,24)22-18-20-11-13-6-5-12-3-1-2-4-16(12)17(13)21-18/h1-4,7-11H,5-6H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXMASWQJBTMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2C3=CC=CC=C31)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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